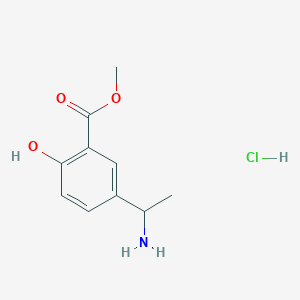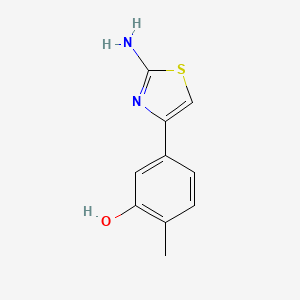![molecular formula C8H15NO B13568586 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride: Another bicyclic amine with a different substitution pattern.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a ketone group.
Uniqueness
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of both an oxygen atom and a methyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6,9H2,1H3 |
Clé InChI |
MDVOVTXBILKUPX-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)(OC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
